molecular formula C10H16 B1197232 (+)-2-Carene CAS No. 4497-92-1

(+)-2-Carene

Cat. No.: B1197232
CAS No.: 4497-92-1
M. Wt: 136.23 g/mol
InChI Key: IBVJWOMJGCHRRW-UHFFFAOYSA-N
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Description

(+)-2-Carene is a bicyclic monoterpene that is naturally found in the essential oils of various plants, including pine and cedar. It is known for its distinctive sweet and pungent aroma, which makes it a valuable component in the fragrance and flavor industries. This compound is also of interest due to its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2-Carene can be achieved through several methods. One common approach involves the cyclization of myrcene, a linear monoterpene, under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or aluminum chloride to facilitate the cyclization process. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is primarily obtained through the distillation of turpentine oil, which is a byproduct of the paper and pulp industry. Turpentine oil contains a mixture of monoterpenes, including this compound, which can be separated and purified through fractional distillation. This method allows for the large-scale production of this compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

(+)-2-Carene undergoes various chemical reactions, including:

    Oxidation: When exposed to oxidizing agents such as potassium permanganate or ozone, this compound can be converted into carenone and other oxygenated derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of dihydrocarene.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur at the double bond of this compound, leading to the formation of halogenated carenes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

    Reduction: Hydrogen gas with metal catalysts like palladium or platinum.

    Substitution: Halogens (chlorine, bromine) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Carenone and other oxygenated derivatives.

    Reduction: Dihydrocarene.

    Substitution: Halogenated carenes.

Scientific Research Applications

(+)-2-Carene has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.

    Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a potential candidate for developing new therapeutic agents.

    Medicine: Research is ongoing to explore its potential use in treating respiratory conditions and as an anti-cancer agent.

    Industry: this compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (+)-2-Carene involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response. Additionally, its antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes and interfere with essential cellular functions.

Comparison with Similar Compounds

(+)-2-Carene is structurally similar to other monoterpenes such as limonene, pinene, and myrcene. it is unique in its bicyclic structure and specific functional groups, which contribute to its distinct chemical and biological properties. Compared to limonene and pinene, this compound has a more pronounced antimicrobial activity and a different spectrum of therapeutic applications. The following are some similar compounds:

    Limonene: A monocyclic monoterpene with a citrus aroma, commonly found in citrus fruit peels.

    Pinene: A bicyclic monoterpene with a pine-like aroma, found in pine trees and other conifers.

    Myrcene: A linear monoterpene with a musky aroma, found in hops and bay leaves.

Properties

IUPAC Name

(1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVJWOMJGCHRRW-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C2(C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@H](C2(C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884082
Record name (+)-2-Carene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4497-92-1
Record name (+)-2-Carene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4497-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Carene, (+)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[4.1.0]hept-2-ene, 3,7,7-trimethyl-, (1S,6R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-2-Carene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S-cis)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene
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Record name 2-CARENE, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of (+)-2-Carene?

A1: this compound has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

Q2: What is unique about the structure of this compound compared to its isomer, (+)-3-Carene?

A2: Unlike the relatively rigid, near-planar six-membered ring in (+)-3-Carene, this compound exhibits inherent flexibility. This flexibility arises from a large-amplitude ring-puckering motion, leading to two quasidegenerate conformations with distinct chiroptical properties. []

Q3: How does the flexibility of this compound impact its chiroptical properties?

A3: The two conformations of this compound exhibit antagonistic chiroptical properties, meaning they rotate plane-polarized light in opposite directions. This complicates the interpretation of experimental specific rotation measurements. []

Q4: What spectroscopic techniques are useful for characterizing this compound?

A4: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is commonly employed to identify and quantify this compound in complex mixtures like essential oils. [, , , ] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, including absolute configurational and conformational assignments. []

Q5: How do computational methods contribute to understanding this compound's properties?

A5: Linear-response computations, employing density-functional theory (DFT) and coupled-cluster (CCSD) methods, help unravel the structural and electronic origins of this compound's observed optical activity. []

Q6: How is the conformational flexibility of this compound addressed in theoretical calculations of its properties?

A6: Simulating the intrinsic response of this compound requires accounting for its conformational ensemble. This can be achieved through implicit averaging over independent conformers or explicit averaging over nuclear degrees of freedom. [] Additionally, polarizable continuum models can approximate solvent effects on specific rotation. []

Q7: What are some synthetic routes to access this compound?

A8: this compound can be obtained through the isomerization of its more readily available isomer, (+)-3-Carene, using catalysts like magnesium oxide (MgO) or calcium oxide (CaO). [] It can also be synthesized from (+)-limonene through a multi-step process. []

Q8: Can this compound be utilized as a starting material in organic synthesis?

A9: Yes, this compound serves as a valuable chiral building block for synthesizing various natural products and complex molecules. For example, it has been employed in the total synthesis of (+)-taylorione, a sesquiterpene, utilizing modified Pauson-Khand reaction methodology. [] Additionally, it has been used to synthesize bisabolane sesquiterpenes like epistirone and cheimonophyllon E. []

Q9: How does the reactivity of this compound compare to that of (+)-3-Carene?

A10: this compound generally exhibits higher reactivity than (+)-3-Carene. For instance, in solvolytic reactions with weak protic acids, this compound undergoes ring-opening of both the cyclopropane and the six-membered ring, whereas (+)-3-Carene only experiences aziridine ring-opening. This difference in reactivity is attributed to the ability of this compound to achieve a conjugated transition state involving both rings. []

Q10: What happens when this compound reacts with electrophilic halogens?

A11: Reactions of this compound with electrophilic halogens, such as bromine, in the presence of nucleophiles lead to the opening of the cyclopropane ring. This reaction proceeds through a highly reactive halonium ion intermediate. The resulting products depend on the reaction conditions and the nature of the nucleophile. []

Q11: Does this compound possess any notable biological activities?

A12: this compound, found in various plants like mango [] and Lippia javanica [], contributes to their aroma profile. While specific studies on this compound are limited, some evidence suggests potential insecticidal activity, particularly against mites. Derivatives of this compound, synthesized from reactions with chlorides, exhibited increased insecticidal activity compared to N,N-Diethyl-meta-toluamide (DEET) against Dermatophagoides farinae. []

Q12: What is the role of this compound in plant defense mechanisms?

A13: this compound is a volatile organic compound (VOC) emitted by plants, particularly tomatoes, in response to herbivory. [, ] It plays a crucial role in indirect defense by attracting natural enemies of herbivores, such as parasitoid wasps, to the damaged plant. [] This targeted recruitment of beneficial insects helps to control pest populations and protect the plant.

Q13: How does nitrogen availability impact this compound emission in tomato plants?

A14: Studies have shown that nitrogen limitation can influence the composition of VOC emissions in tomato plants, including this compound. Under nitrogen shortage, tomato plants tend to release higher levels of methyl salicylate, a generalist defense compound. In contrast, herbivory primarily triggers the emission of specific defense compounds like this compound, ɑ-pinene, and β-phellandrene, which attract natural enemies of the specific herbivore attacking the plant. []

Q14: What is known about the environmental fate of this compound?

A15: this compound can be anaerobically degraded by microorganisms in methanogenic environments. Studies using methanogenic enrichment cultures demonstrated the biodegradation of this compound, ultimately contributing to methanogenesis. [] This finding highlights the role of microorganisms in the breakdown of monoterpenes like this compound in anaerobic ecosystems.

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